molecular formula C17H19N5O2 B1678454 Piritrexim CAS No. 72732-56-0

Piritrexim

Cat. No. B1678454
CAS RN: 72732-56-0
M. Wt: 325.4 g/mol
InChI Key: VJXSSYDSOJBUAV-UHFFFAOYSA-N
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Description

Piritrexim is a small molecule that has been used in trials studying the treatment of Bladder Cancer, Urethral Cancer, and Transitional Cell Cancer of the Renal Pelvis and Ureter . It belongs to the class of organic compounds known as pyrido [2,3-d]pyrimidines, which are compounds containing the pyrido [2,3-d]pyrimidine ring system .


Synthesis Analysis

The synthesis of Piritrexim involves the use of the antitumor drug as a template molecule in aqueous microsuspension polymerisation . The molecularly imprinted column exhibited strong retention behaviour to the template molecule .


Molecular Structure Analysis

The molecular structure of Piritrexim is characterized by a pyridopyrimidine isomer with three ring nitrogen atoms at the 1-, 3-, and 8- position . The x-ray structure of the Pneumocystis carinii dihydrofolate reductase (DHFR):trimethoprim:NADPH ternary complex was used as a structural template to generate models for the P. carinii DHFR:piritrexim:NADPH complex .


Chemical Reactions Analysis

Molecularly imprinted microspheres were synthesized using Piritrexim as a template molecule by aqueous microsuspension polymerisation . The molecularly imprinted column exhibited strong retention behaviour to the template molecule .


Physical And Chemical Properties Analysis

Piritrexim has a chemical formula of C17H19N5O2 and an average weight of 325.3651 . It is a small molecule and is classified as investigational .

Scientific Research Applications

Antiparasitic, Antipsoriatic, and Antitumor Properties

Piritrexim, a synthetic antifolate agent, has demonstrated antiparasitic, antipsoriatic, and antitumor properties. It acts by inhibiting the enzyme dihydrofolate reductase, thereby disrupting folate metabolism, DNA synthesis, and cell division (Piritrexim Isethionate, 2020).

Cancer Treatment Applications

Piritrexim has been evaluated in advanced, refractory carcinoma of the urothelium, though its efficacy in this context has been minimal. In a study involving patients with transitional cell carcinoma of the bladder, it showed limited activity and a notable dose-limiting toxicity was myelosuppression (B. Roth et al., 2002).

Use in Combination Cancer Therapies

Research has explored combining piritrexim with other cancer drugs like gemcitabine and paclitaxel. In a phase I study, this combination was found to be safe and suggested potential efficacy in certain cancers such as transitional cell carcinomas (Glenn Liu et al., 2003).

Molecular Modeling and Synthesis Variations

Studies have focused on the synthesis of structural variations of piritrexim to enhance its anticancer properties. Molecular modeling and docking studies support these efforts, showing that these analogs effectively bind within the DHFR active site, correlating with their experimental antitumor activity (Mario Zink et al., 2004).

Designing New Analogs for Enhanced Anticancer Activity

Further research has been dedicated to designing new piritrexim analogs, with some demonstrating significant in vitro anticancer activity against human breast cancer cell lines. These developments have included detailed docking studies on various receptors to understand the binding and efficacy of these new compounds (P. P. Warekar et al., 2018).

QSAR Studies for Optimized Inhibition

Quantitative structure-activity relationship (QSAR) studies have been conducted to optimize piritrexim analogs as inhibitors of DHFR, providing insight into the molecular interactions that govern their inhibitory potential (V. Agrawal et al., 2002).

Exploration in Diverse Cancer Types

Piritrexim's effectiveness has been assessed in various cancer types, including transitional cell cancer of the bladder, demonstrating its potential as an active drug in specific cancer treatments. Its use, however, is limited by myelosuppression as a major toxicity (M. Khorsand et al., 2004).

Synthesis Techniques

Advancements in the synthesis of piritrexim, such as using palladium(0)-catalyzed cross-coupling reactions, have been explored to develop more effective routes for its production (D. Chan & A. Rosowsky, 2005).

Safety And Hazards

Safety measures for handling Piritrexim include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

6-[(2,5-dimethoxyphenyl)methyl]-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2/c1-9-11(6-10-7-12(23-2)4-5-13(10)24-3)8-20-16-14(9)15(18)21-17(19)22-16/h4-5,7-8H,6H2,1-3H3,(H4,18,19,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJXSSYDSOJBUAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC(=NC2=NC=C1CC3=C(C=CC(=C3)OC)OC)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20223032
Record name Piritrexim
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20223032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piritrexim

CAS RN

72732-56-0
Record name Piritrexim
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72732-56-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piritrexim [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072732560
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piritrexim
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03695
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Piritrexim
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20223032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIRITREXIM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MK2A783ZUT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,340
Citations
A Gangjee, Y Zhu, SF Queener - Journal of medicinal chemistry, 1998 - ACS Publications
The synthesis and biological activity are reported for 21 6-substituted 2,4-diaminopyrido[3,2-d]pyrimidine analogues (4−24) of piritrexim (PTX) as inhibitors of dihydrofolate reductase (…
Number of citations: 67 pubs.acs.org
JA Kovacs, CJ Allegra, JC Swan… - Antimicrobial agents …, 1988 - Am Soc Microbiol
… ineffective, to piritrexim allowed inhibition of T. gondii replication at lower concentrations of piritrexim than when piritrexim was used alone. These results suggest that piritrexim, alone or …
Number of citations: 122 journals.asm.org
LG Feun, N Savaraj, P Benedetto… - JNCI: Journal of the …, 1991 - academic.oup.com
A phase I trial of piritrexim was conducted by use of a prolonged, low-dose oral schedule. Anumber of differentregimens were tested, including daily dosing for 21 days followed by 7 …
Number of citations: 19 academic.oup.com
DCM Chan, H Fu, RA Forsch, SF Queener… - Journal of medicinal …, 2005 - ACS Publications
As part of a search for dihydrofolate reductase (DHFR) inhibitors combining the high potency of piritrexim (PTX) with the high antiparasitic vs mammalian selectivity of trimethoprim (TMP)…
Number of citations: 79 pubs.acs.org
GR Weiss, GA Sarosy, TD Shenkenberg… - European Journal of …, 1989 - Elsevier
Thirty-eight patients with advanced resistant cancers were enrolled on this study of piritrexim (PTX; BW 301U) administered intravenously weekly for 4 weeks. Of 50 courses of treatment …
Number of citations: 14 www.sciencedirect.com
PC Adamson, FM Balis, J Miser, RJ Wells… - Cancer research, 1990 - AACR
… study of piritrexim performed in pediatrie patients with refractory cancer. Piritrexim was … This schedule was chosen based both on the schedule dependence of piritrexim demon …
Number of citations: 20 aacrjournals.org
R De Wit, SB Kaye, JT Roberts, G Stoter, J Scott… - British journal of …, 1993 - nature.com
… Piritrexim was generally well tolerated, with myelosuppression as the major toxicity, that frequently required dose modification. We conclude that piritrexim … of piritrexim and cisplatin. …
Number of citations: 60 www.nature.com
M Zink, H Lanig, R Troschütz - European journal of medicinal chemistry, 2004 - Elsevier
Piritrexim (PTX) (1), a lipophilic inhibitor of the human dihydrofolate reductase, has been evaluated as an anticancer agent. The synthesis of four structural variations (2–5) of PTX is …
Number of citations: 55 www.sciencedirect.com
PP Warekar, KT Patil, PT Patil, AP Sarkate… - Research on Chemical …, 2018 - Springer
The present study describes the synthesis and in vitro anticancer activity of novel piritrexim analogs against human breast cancer cell line MCF-7 and a normal Vero monkey cell line. …
Number of citations: 2 link.springer.com
A Rosowsky, CE Mota… - Journal of heterocyclic …, 1995 - Wiley Online Library
… 2,4‐Diamino‐6‐(2′‐bromo‐3′,4′,5′‐trimethoxybenzyl)‐5,6,7,8‐tetrahydropyrido[4,3‐d]pyrimidine showed greater selectivity than trimetrexate or piritrexim for the P. carinii and T. …
Number of citations: 124 onlinelibrary.wiley.com

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